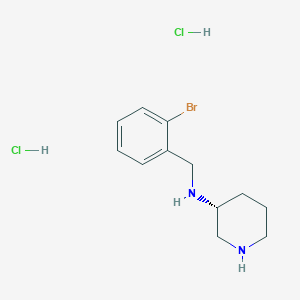

(R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

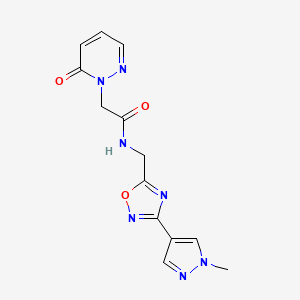

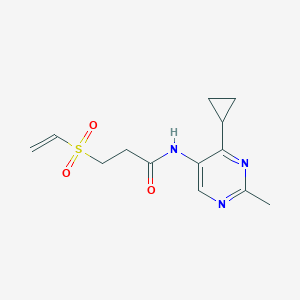

“®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C12H17BrN2 . It is also known as 1-(2-bromobenzyl)piperidin-3-amine .

Molecular Structure Analysis

The molecular structure of “®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a bromobenzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride” include its molecular weight, which is 269.18078 . Other properties such as melting point, boiling point, and density were not specified in the sources I found .Applications De Recherche Scientifique

Synthesis and Functionalization of Piperidines

Piperidines are a significant class of compounds in medicinal chemistry and organic synthesis. Research has shown that 1,3-dicarbonyl compounds can be converted into highly functionalized piperidines through bromodimethylsulfonium bromide-catalyzed multicomponent reactions. This synthetic method provides a versatile approach to access a variety of piperidine derivatives, which can serve as building blocks for pharmaceuticals and complex organic molecules (Khan, Parvin, & Choudhury, 2008).

Conformational Analysis and Stereoselective Synthesis

The study of conformational properties and stereoselective synthesis of piperidine analogs offers insights into the design of compounds with specific stereochemical configurations. This is crucial for the development of drugs with targeted biological activities. Research involving the stereoselective synthesis of 3-hydroxypipecolic acid analogs underscores the importance of stereochemistry in medicinal chemistry (Kim, Oh, Zee, & Jung, 2007).

Asymmetric Synthesis and Sedum Alkaloids

Asymmetric synthesis techniques enable the production of enantiomerically pure compounds, which is essential for drug efficacy and safety. Research on the asymmetric synthesis of Sedum alkaloids via lithium amide conjugate addition provides valuable methodologies for producing biologically active, chiral molecules. Such methodologies can be applied to synthesize enantiomerically pure derivatives of (R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride for potential use in pharmacological applications (Davies, Fletcher, Roberts, & Smith, 2009).

Catalysis and Ligand Development

Research on the development of piperidine-based ligands and catalysts for chemical reactions highlights the utility of piperidines in synthetic chemistry. For instance, the synthesis of cyclic amines and their use in homobimetallic ruthenium pre-catalysts for ring-opening metathesis and atom-radical polymerizations demonstrate the versatility of piperidine derivatives in facilitating a wide range of chemical transformations. These findings suggest potential applications of this compound in developing new catalysts and ligands for organic synthesis (Gois, Cruz, Martins, Machado, Bogado, Lima-Neto, Goi, & Carvalho, 2019).

Propriétés

IUPAC Name |

(3R)-N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUFNJYETGCLLJ-NVJADKKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NCC2=CC=CC=C2Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2884808.png)

![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)

![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)

![N-[[(1R,3R)-2,2-Difluoro-3-phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2884817.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2884821.png)

![4,7,8-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884823.png)